N'-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide
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Overview
Description
N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 2-butoxybenzaldehyde and 2-cyanoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction can be represented as follows:
2-butoxybenzaldehyde+2-cyanoacetohydrazide→N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted hydrazones or hydrazides.
Scientific Research Applications
N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s hydrazone moiety is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide
Uniqueness
N’-[(E)-(2-butoxyphenyl)methylidene]-2-cyanoacetohydrazide is unique due to its butoxyphenyl group, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other similar compounds and suitable for specific applications in research and industry .
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]-2-cyanoacetamide |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-10-19-13-7-5-4-6-12(13)11-16-17-14(18)8-9-15/h4-7,11H,2-3,8,10H2,1H3,(H,17,18)/b16-11+ |
InChI Key |
NLQUWBXCCQNMOG-LFIBNONCSA-N |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)CC#N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)CC#N |
Origin of Product |
United States |
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